molecular formula C14H21NO B12122216 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol

Cat. No.: B12122216
M. Wt: 219.32 g/mol
InChI Key: RNLYAXLYDFTOIE-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol is an organic compound that features a phenyl ring substituted with an ethyl group and a pyrrolidine ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylbenzaldehyde and pyrrolidine.

    Grignard Reaction: The 4-ethylbenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Reductive Amination: The intermediate alcohol is then subjected to reductive amination with pyrrolidine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.

    Continuous Flow Chemistry: Implementing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of 2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)acetone.

    Reduction: Formation of 2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethane.

    Substitution: Formation of halogenated derivatives such as 2-(4-bromoethylphenyl)-2-(pyrrolidin-1-yl)ethanol.

Scientific Research Applications

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethanol: Similar structure with a methyl group instead of an ethyl group.

    2-(4-Phenyl)-2-(pyrrolidin-1-yl)ethanol: Lacks the ethyl substitution on the phenyl ring.

    2-(4-Isopropylphenyl)-2-(pyrrolidin-1-yl)ethanol: Contains an isopropyl group instead of an ethyl group.

Uniqueness

2-(4-Ethylphenyl)-2-(pyrrolidin-1-yl)ethanol is unique due to the presence of the ethyl group on the phenyl ring, which may influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

2-(4-ethylphenyl)-2-pyrrolidin-1-ylethanol

InChI

InChI=1S/C14H21NO/c1-2-12-5-7-13(8-6-12)14(11-16)15-9-3-4-10-15/h5-8,14,16H,2-4,9-11H2,1H3

InChI Key

RNLYAXLYDFTOIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CO)N2CCCC2

Origin of Product

United States

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